molecular formula C6H13ClN2O3 B1665844 Aviglycine hydrochloride CAS No. 55720-26-8

Aviglycine hydrochloride

Cat. No. B1665844
CAS RN: 55720-26-8
M. Wt: 196.63 g/mol
InChI Key: ZDCPLYVEFATMJF-BTIOQYSDSA-N
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Description

Aviglycine hydrochloride, also known as Aminoethoxyvinylglycine (AVG), is a plant regulator used on apples, pears, and ornamentals . It may delay fruit maturity, leading to benefits such as a reduction in pre-harvest fruit drop and improved fruit quality . In pears, AVG may help maintain fruit firmness .


Synthesis Analysis

While specific synthesis methods for Aviglycine hydrochloride were not found in the search results, it’s known that AVG is generally used as the inhibitor of 1-aminocyclopropane-1-carboxillic-acid synthase (ACS), which is important in ethylene synthesis .


Molecular Structure Analysis

The molecular formula of Aviglycine hydrochloride is C6H13ClN2O3 . Its average mass is 196.632 Da and its monoisotopic mass is 196.061462 Da .


Physical And Chemical Properties Analysis

Aviglycine hydrochloride has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Application in Fruit Cultivation and Ripening

  • Fruit Retention and Quality in Apples : Aviglycine hydrochloride (AVG) enhances fruit retention and firmness in apples, surpassing the effects of α-naphthalene acetic acid (NAA) in delaying fruit maturity, thus extending storage life (Fallahi, 2012).
  • Reduction of Natural Flowering in Pineapple : AVG has been found effective in reducing natural flowering in pineapples, which is a significant concern for commercial growers. It helps in maintaining consistent fruiting schedules and marketable fruit quality (Kuan et al., 2005).
  • Prevention of Ring Rot in Japanese Pear : AVG application approximately a month before harvest has shown efficacy in delaying the post-harvest occurrence of ring rot in Japanese pear fruit (Nitta, Morita, & Kizawa, 2011).

Ethylene Biosynthesis and Plant Growth Regulation

  • Delaying Inflorescence Emergence in Pineapple : AVG, as an inhibitor of ethylene biosynthesis, has shown potential in delaying the natural flowering of pineapples, which is critical for yield management (Wang et al., 2007).
  • Inhibiting Fungal Growth : AVG has been tested for its ability to inhibit fungal pathogens like Fusarium oxysporum, suggesting its potential as a novel fungicide (Jin et al., 2004).
  • Reducing Ethylene and Protein Biosynthesis in Tomatoes : Application of AVG on tomatoes significantly reduces both ethylene and protein biosynthesis, which could have implications for extending the shelf life and quality of produce (Saltveit, 2005).

Other Applications

  • Improving Postharvest Storage of Tomatoes : AVG treatment using a vacuum infiltration method has shown effectiveness in extending the shelf life and maintaining the quality of tomatoes during storage (Çandir, Candir, & Sen, 2017)2. Control of Preharvest Drop in Apples : AVG has been demonstrated to be effective in controlling preharvest drop in 'McIntosh' apples, influencing fruit maturity without affecting fruit size. It also significantly reduces internal ethylene concentration (Schupp & Greene, 2004).
  • Corrosion Control in Steel : While not directly related to plant applications, a study on a glycine derivative (GlyD1), similar in structure to AVG, has shown potential in controlling mild steel corrosion, suggesting a potential industrial application of similar compounds (Amin & Ibrahim, 2011).
  • Impact on Nectarine Storage Life : Preharvest application of AVG to nectarines has shown effects on their cool storage life, indicating its potential use in managing the post-harvest quality of stone fruits (McGlasson, Rath, & Legendre, 2005).

Safety And Hazards

Aviglycine hydrochloride has low toxicity, placing it into Toxicity Category III for dermal toxicity, and Toxicity Category IV for oral toxicity and eye and skin irritation . No unreasonable adverse effects to human health are expected from the use of AVG .

Future Directions

Aviglycine hydrochloride breaks down quickly in the presence of microbes, and is not expected to build up in soil and water . The breakdown products of Aviglycine hydrochloride are not expected to persist in the environment . It has low mobility in soil and is not expected to pose significant environmental risks .

properties

IUPAC Name

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCPLYVEFATMJF-BTIOQYSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO/C=C/[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49669-74-1 (Parent)
Record name Aviglycine hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034266
Record name Aviglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aviglycine hydrochloride

CAS RN

55720-26-8
Record name (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55720-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aviglycine hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aviglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVIGLYCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DP Bartholomew, G Uruu, JA Lopez… - VII International Pineapple …, 2010 - actahort.org
… Experiments to test the efficacy of AVG (aviglycine hydrochloride, AVG HCL) in controlling NI were installed in irrigated fields of ‘MD-2’pineapple on Oahu, Hawaii at elevations of 145 m …
Number of citations: 5 www.actahort.org
Y Huang, Y Zhang, C Gao, Z Li, Y Guan, W Hu… - Plant Growth …, 2018 - Springer
… The seed vigor treated by Spd+AVG (aviglycine hydrochloride, the inhibitor of C 2 H 4 ) and Spd+NAC (n-acetyl-l-cysteine, a scavenger of H 2 O 2 ) were significantly lower than those …
Number of citations: 15 link.springer.com
K Jiang, P Xu, W Li, Q Yang, L Li, C Qiao, H Gong… - Transgenic …, 2017 - Springer
… A feed mixed with aviglycine hydrochloride in 20 mg per head per day dose was … After 7–11 days of stopping feeding aviglycine hydrochloride, 23 gilts (13 TG and 10 WT individuals) …
Number of citations: 5 link.springer.com
V Beyá-Marshall, G Reginato - XIV International Symposium on Plant …, 2022 - actahort.org
… Depending on the experiment, the plants were sprayed with aviglycine hydrochloride (AVG; Retain 15 SP®; Valent BioScience Chile SA) in different phenological states (Table 1) since …
Number of citations: 0 www.actahort.org
IA Class, IB Class, II Class - taumataarowai.govt.nz
1. Pesticides can have more than one common name, trade name and chemical name. The CAS Registry Number (Chemical Abstracts Systematic names) is a single identifier aimed to …
Number of citations: 2 www.taumataarowai.govt.nz
AGP Pereira, CED Davico… - Ecotoxicology and …, 2022 - periodicos.univali.br
… AVIGLYCINE HYDROCHLORIDE …
Number of citations: 1 periodicos.univali.br
SD Arantes, A Pires, LGF Silva, KCC Lima… - Available at SSRN … - papers.ssrn.com
… Aviglycine hydrochloride (AVG) is an ethylene synthesis inhibitor recommended worldwide … pineapple plants sprayed with Aviglycine Hydrochloride at concentrations of 100, 200, and …
Number of citations: 0 papers.ssrn.com
M Ezz Thanaa, M Rehab, G Mahmoud, E Ahmed
Number of citations: 0
A Sampaio, LL Arruda, FC de Moura Gonçalves… - Revista …, 2022 - revistas.fibbauru.br
… e aim of this study was to evaluate the effect of doses and number of applications of Aviglycine Hydrochloride (AVG) in inhibiting the natural floral differentiation of pineapple ‘Smooth …
Number of citations: 0 revistas.fibbauru.br

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